

Crystal Structure and Polymorphism of Repaglinide Anhydride: A Technical Guide

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Compound of Interest		
Compound Name:	Repaglinide Anhydride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of **Repaglinide Anhydride**, a critical aspect in the development and formulation of this antidiabetic drug. Understanding the different solid-state forms of Repaglinide is essential for ensuring its stability, bioavailability, and therapeutic efficacy. This document summarizes the known polymorphic forms, their characterization data, and the experimental protocols used for their analysis.

Introduction to Polymorphism of Repaglinide

Repaglinide, an oral antihyperglycemic agent, is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the drug's performance. To date, three anhydrous crystalline forms of (S)-Repaglinide have been identified in the literature: Form I, Form II, and Form III.[2] An amorphous form has also been described.[2]

Characterization of Repaglinide Anhydride Polymorphs



The identification and characterization of Repaglinide's polymorphic forms are primarily achieved through X-ray powder diffraction (XRPD), thermal analysis by Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).

Quantitative Data Summary

The following tables summarize the available quantitative data for the known polymorphic forms of **Repaglinide Anhydride**.

Table 1: X-ray Powder Diffraction (XRPD) Data for Repaglinide Anhydride Polymorphs



2θ Angle (°) [±0.2°]	Form I	Form II	Form III[3]
4.44	✓		
6.81	/		
7.80	/		
9.28	✓		
11.09	✓		
11.89	1		
12.92	/		
13.46	/		
14.34	/		
15.71	/		
16.24	/		
17.08	✓		
18.06	/		
18.75	/		
19.25	/		
19.59	/		
20.00	/		
20.34	/		
21.19	1		
22.18	1		
22.58	1		
23.24	✓		
23.77	✓		



24.08	✓
25.02	✓
25.32	✓
25.78	✓
26.68	✓
27.34	✓
28.03	✓
30.26	✓
35.50	✓
38.74	✓

Note: Detailed XRPD data for Form I and Form II is not readily available in the public

domain.

Table 2: Thermal Analysis Data (DSC) for Repaglinide Anhydride Polymorphs

Polymorphic Form	Melting Point (°C)	Enthalpy of Fusion (J/g)
Form I	Data not available	Data not available
Form II	~105 and ~132[2]	Data not available
Form III	~80[3]	Data not available
Unspecified Crystalline Form	132.6 - 138.99	Data not available

Note: The dual endotherms for Form II may suggest a complex melting behavior or the presence of impurities. The unspecified crystalline form likely corresponds to one of the more stable forms (I or II).



Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Repaglinide Anhydride

Wavenumber (cm ⁻¹)	Assignment	Form I	Form II	Form III
~3300	N-H Stretch	/	/	✓
~2960-2850	C-H Stretch	/	✓	✓
~1730	C=O Stretch (Carboxylic Acid)	/	/	/
~1640	C=O Stretch (Amide)	✓	/	/
~1610	C=C Stretch (Aromatic)	/	/	/
~1250	C-O Stretch (Ether)	/	/	/

Note: Specific,

distinct FTIR

spectra for each

individual

polymorph are

not clearly

detailed in

publicly available

sources. The

provided data

represents the

general spectral

features of

Repaglinide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline the typical experimental protocols for the key analytical



techniques.

Preparation of Polymorphic Forms

- Form I & II: The specific conditions for the preparation of pure Form I and Form II are not explicitly detailed in the readily available literature, though a patent mentions that processes for their preparation are known.[2] They are likely obtained through crystallization from different solvent systems.
- Form III: Crystalline Form III can be prepared by dissolving Repaglinide in a haloalkane solvent (e.g., dichloromethane, chloroform) and then adding a C5-C10 aliphatic or alicyclic hydrocarbon (e.g., n-hexane, n-heptane, cyclohexane) as an anti-solvent to induce precipitation.[2] The resulting precipitate is then isolated.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases.

- Instrument: A standard powder X-ray diffractometer.
- Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
- Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.
- Scan Range: Typically from 2° to 40° in 2θ.
- Scan Speed: A continuous scan rate of 2°/min is common.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.

- Instrument: A calibrated differential scanning calorimeter.
- Sample Pans: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.



- Heating Rate: A heating rate of 10 °C/min is typically used.
- Temperature Range: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C).
- Atmosphere: An inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min is maintained.

Fourier-Transform Infrared (FTIR) Spectroscopy

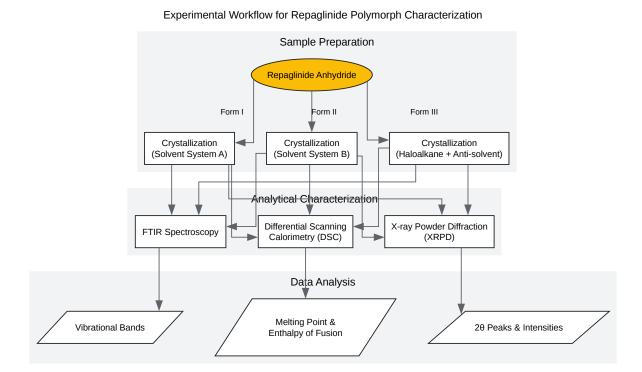
FTIR spectroscopy is used to identify the functional groups and subtle differences in the molecular environment between polymorphs.

- Instrument: A Fourier-transform infrared spectrometer.
- Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.
- Spectral Range: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

Visualizations

Experimental Workflow for Polymorph Characterization



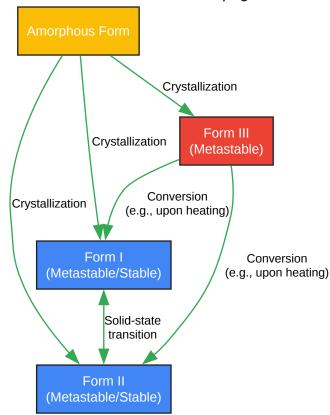


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Caption: Workflow for the preparation and characterization of **Repaglinide Anhydride** polymorphs.

Relationship Between Polymorphic Forms





Interconversion Potential of Repaglinide Forms

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Caption: Potential interrelationships and transitions between different solid forms of Repaglinide.

Conclusion

The existence of at least three polymorphic forms of **Repaglinide Anhydride** highlights the importance of thorough solid-state characterization during drug development. While Form III is characterized by a distinct XRPD pattern and a lower melting point, comprehensive and comparative data for Forms I and II are less accessible in the public domain. The choice of crystallization conditions is paramount in obtaining a desired and consistent polymorphic form. For drug development professionals, controlling the polymorphic form of Repaglinide is crucial for ensuring product quality, stability, and predictable bioavailability. Further research to fully characterize Forms I and II and to understand the thermodynamic relationships between all three forms would be of significant value to the pharmaceutical industry.



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